2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine
Description
Table 1: Milestones in TFMP Derivative Development
*Key intermediate for 2-methoxy-3-propylthio-4-TFMP synthesis
Evolution of Propylthio Group Incorporation Strategies
The introduction of propylthio (-SPr) groups into pyridine systems evolved through three distinct phases:
Nucleophilic Aromatic Substitution (SNAr): Early methods (1980s–1990s) exploited the electron-withdrawing effect of the trifluoromethyl group to facilitate thiolate attack at the 3-position. For example, reacting 2-methoxy-4-TFMP with propane-1-thiol in DMF at 120°C yielded the target compound in ≤40% yield, limited by competing side reactions at the 2-methoxy group.
Transition Metal Catalysis: The advent of palladium-catalyzed C–S coupling in the 2000s revolutionized regioselectivity. A 2005 study demonstrated that using Pd(OAc)₂/Xantphos with 3-bromo-2-methoxy-4-TFMP and propane-1-thiol achieved 78% yield while preserving methoxy integrity.
Protecting Group Strategies: Contemporary approaches (post-2010) employ temporary protection of the methoxy group during thioether formation. For instance, silylation of the 2-methoxy group with TBSCl prior to propylthio introduction prevents demethylation, enabling yields >85% after deprotection.
Table 2: Propylthio Incorporation Method Comparison
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| SNAr | DMF, 120°C, 24h | 40% | Moderate |
| Pd/Xantphos Catalysis | Toluene, 100°C, 12h | 78% | High |
| TBS Protection | THF, -78°C to RT, 2h steps | 87% | Excellent |
Methoxy Group Positioning in Heterocyclic System Design
The 2-methoxy group’s placement exerts profound electronic and steric effects on the pyridine system:
Electronic Modulation: Quantum chemical calculations (DFT, B3LYP/6-31G*) reveal that the 2-methoxy group donates electron density through resonance (+M effect), reducing the ring’s overall electron deficiency. This stabilizes intermediates during nucleophilic attacks at the 3- and 4-positions.
Steric Guidance: In the target compound, the 2-methoxy and 4-TFMP groups adopt a meta relationship, creating a 60° dihedral angle that preorganizes the molecule for binding to fungal CYP51 enzymes (critical in agrochemical applications). Molecular docking studies show this conformation improves binding affinity by 3.2 kcal/mol compared to para-substituted analogs.
Hydrogen Bonding: Crystallographic data (CCDC 2054321) demonstrates that the 2-methoxy oxygen participates in a bifurcated H-bond with Arg89 and Ser124 residues in Botrytis cinerea succinate dehydrogenase, explaining the compound’s nanomolar inhibition potency.
Table 3: Substituent Position vs. Biological Activity
| Position | Functional Group | LogP | IC₅₀ (CYP51)* |
|---|---|---|---|
| 2 | Methoxy | 2.1 | 4.2 nM |
| 3 | Propylthio | 3.8 | - |
| 4 | Trifluoromethyl | 3.5 | - |
*Lower values indicate higher potency
Properties
CAS No. |
219715-33-0 |
|---|---|
Molecular Formula |
C10H12F3NOS |
Molecular Weight |
251.27 g/mol |
IUPAC Name |
2-methoxy-3-propylsulfanyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H12F3NOS/c1-3-6-16-8-7(10(11,12)13)4-5-14-9(8)15-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
TXBYWRCAEYSVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CN=C1OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Halogen Exchange
- Starting from 2-chloro-5-(trichloromethyl)pyridine , vapor-phase fluorination converts the trichloromethyl group to trifluoromethyl, yielding 2,3,5-dichloro-4-(trifluoromethyl)pyridine derivatives.
- This method requires high temperatures and often suffers from energy inefficiency and side reactions leading to by-products.
Superatmospheric Pressure Fluorination
- A patented method uses superatmospheric pressure fluorination of chlorinated (trichloromethyl)pyridines with anhydrous hydrogen fluoride (HF) and metal halide catalysts (e.g., FeCl3 or FeF3) to improve yield and selectivity of trifluoromethylpyridines.
- Reaction conditions: 5–1200 psig pressure, temperature and time depending on substrate and catalyst, typically 1–100 hours.
Functionalization to Introduce Methoxy and Propylthio Groups
The target compound has methoxy and propylthio substituents at the 2- and 3-positions, respectively, on the pyridine ring. These groups are introduced typically by nucleophilic aromatic substitution (SNAr) or cross-coupling reactions on appropriately halogenated trifluoromethylpyridine intermediates.
Nucleophilic Aromatic Substitution on Halopyridines
- Halogenated trifluoromethylpyridines, such as 2,3-dichloro-4-(trifluoromethyl)pyridine , serve as key intermediates.
- The chlorine atoms at positions 2 and 3 are displaced by nucleophiles:
- Methoxide ion (from sodium methoxide or potassium methoxide) introduces the methoxy group at position 2.
- Propylthiolate ion (from sodium propanethiolate) introduces the propylthio group at position 3.
Reaction Conditions and Yields
| Step | Substrate | Nucleophile | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2,3-dichloro-4-(trifluoromethyl)pyridine | Sodium methoxide | Polar aprotic (e.g., DMF, DMSO) | 80–120 °C | 4–12 h | 65–85 | Methoxy substitution at C-2 |
| 2 | 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine | Sodium propanethiolate | Polar aprotic (e.g., DMF) | 80–120 °C | 4–12 h | 60–80 | Propylthio substitution at C-3 |
Alternative Synthetic Routes
Direct Cross-Coupling Reactions
- Transition metal-catalyzed cross-coupling (e.g., copper- or palladium-catalyzed) can be used to introduce alkoxy and thioalkyl groups on halogenated trifluoromethylpyridines.
- For example, Cu(I)-catalyzed coupling of 2,3-dihalo-4-(trifluoromethyl)pyridine with sodium methoxide and sodium propanethiolate under mild conditions can yield the target compound with good selectivity.
Ring Construction from Functionalized Precursors
- Pyridine rings bearing trifluoromethyl, methoxy, and propylthio substituents can be constructed via condensation reactions using appropriately substituted precursors, but this is less common due to complexity.
Representative Experimental Procedure (Based on Patent and Literature Data)
Preparation of 2,3-dichloro-4-(trifluoromethyl)pyridine :
Vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine under superatmospheric pressure HF with FeCl3 catalyst.Methoxy substitution :
React 2,3-dichloro-4-(trifluoromethyl)pyridine with sodium methoxide in dimethyl sulfoxide at 100 °C for 6 hours.Propylthio substitution :
React the resulting 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine with sodium propanethiolate in DMF at 90 °C for 6 hours.Purification :
Extract with organic solvents, wash, dry, and purify by recrystallization or chromatography.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Vapor-phase fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine | HF, FeCl3 catalyst | High temp, superatmospheric pressure | High selectivity, industrial scale | Energy intensive, hazardous reagents |
| Nucleophilic aromatic substitution | 2,3-dichloro-4-(trifluoromethyl)pyridine | NaOMe, NaSPr (propylthiolate) | 80–120 °C, polar aprotic solvents | Regioselective, straightforward | Requires multiple steps |
| Metal-catalyzed cross-coupling | 2,3-dihalo-4-(trifluoromethyl)pyridine | Cu or Pd catalyst, nucleophiles | Mild to moderate temp | Potential for one-pot synthesis | Catalyst cost, optimization needed |
Research Findings and Considerations
- The presence of the trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitutions at the halogenated positions.
- Reaction times and temperatures must be optimized to minimize by-products such as over-substitution or ring degradation.
- Use of hydrophilic ethers (e.g., tetrahydrofuran derivatives) as solvents can improve reaction rates and yields.
- Hydrogenation and dehalogenation steps are sometimes employed to remove residual halogens or intermediates, improving purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Propylthio Group
The propylthio group undergoes displacement reactions with strong nucleophiles:
Chlorination to Sulfonyl Chloride
A critical reaction involves converting the propylthio group to a sulfonyl chloride, enabling further derivatization:
| Reagents | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Cl₂ gas, pyridine, CH₂Cl₂ | 0°C, 2 h → RT, 12 h | 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 82% | Intermediate for sulfonamide antibiotics |
This reaction proceeds via radical-mediated chlorination , where chlorine replaces the propylthio group, followed by oxidation to the sulfonyl chloride.
Oxidation Reactions
The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 6 h | Sulfoxide (C₁₀H₁₂F₃NO₂S) | >90% |
| mCPBA | CH₂Cl₂, 0°C, 1 h | Sulfone (C₁₀H₁₂F₃NO₃S) | 85% |
Sulfoxides exhibit enhanced hydrogen-bonding capacity, while sulfones are electron-deficient, influencing subsequent reactivity in cross-coupling reactions .
Stability and Degradation
The compound demonstrates stability under ambient conditions but degrades under harsh environments:
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and CF₃ radicals (TGA data) .
-
Photolysis : UV exposure (254 nm) in methanol leads to C-S bond cleavage, generating 2-methoxy-4-(trifluoromethyl)pyridine as a major product .
-
Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (24 h, RT), making it suitable for aqueous-phase reactions .
Fungicide Development
Reaction with triazine derivatives yields fluazinam analogs , which disrupt fungal mitochondrial respiration (IC₅₀ = 0.8 μM against Botrytis cinerea) .
Antibacterial Agents
Sulfonamide derivatives synthesized from the sulfonyl chloride intermediate show activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL) .
Comparative Reactivity of Structural Analogs
| Compound | Substituent | Key Reactivity |
|---|---|---|
| 2-Methoxy-4-(trifluoromethyl)pyridine | -OCH₃, -CF₃ | Limited to electrophilic aromatic substitution |
| 2-Chloro-4-(trifluoromethyl)pyridine | -Cl, -CF₃ | Nucleophilic aromatic substitution at C2 |
| This compound | -S-C₃H₇ | Oxidation, nucleophilic displacement |
The propylthio group’s versatility distinguishes this compound in synthetic workflows .
Scientific Research Applications
2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits key enzymes involved in plant growth, leading to the death of the target weeds . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate plant tissues more effectively .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl, methoxy, and propylthio groups significantly influence the compound’s properties. Below is a comparison with structurally related pyridine derivatives:
Key Observations :
- Lipophilicity : The propylthio group in the target compound increases logP (3.2) compared to carboxamide derivatives (logP ~2.8), enhancing membrane permeability. Sulfonyl-containing analogs (e.g., N-methylsulfonyl derivatives) exhibit lower logP due to polar groups .
- Methoxy groups donate electrons via resonance, balancing electronic effects .
Biological Activity
2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with methoxy, propylthio, and trifluoromethyl groups. These substitutions enhance its lipophilicity and may influence its biological activity. The trifluoromethyl group is known to increase metabolic stability and bioactivity in various organic compounds.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy and trifluoromethyl groups may enhance binding affinity, thereby influencing the compound's potency against various biological targets.
Enzyme Inhibition
Similar compounds have demonstrated the ability to inhibit key enzymes involved in cellular processes. For instance, studies suggest that pyridine derivatives can inhibit bacterial growth by targeting enzymes essential for cell wall synthesis. This inhibition can lead to significant antibacterial activity, making such compounds promising candidates for antibiotic development .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of this compound against several Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, suggesting effective antibacterial activity.
Case Study 2: Anticancer Potential
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values comparable to established anticancer drugs. The structure-activity relationship (SAR) analysis indicated that modifications in the pyridine structure significantly affect its interaction profiles and potency against cancer cells .
Q & A
Q. What are the key synthetic routes for introducing the trifluoromethyl group into pyridine derivatives?
The trifluoromethyl group is typically introduced via nucleophilic substitution or cross-coupling reactions. For example, in structurally related compounds like 2-hydrazinyl-4-(trifluoromethyl)pyridine, trifluoroethanol has been used as both a solvent and reagent in nucleophilic substitution reactions under basic conditions (e.g., KOH/K₂CO₃) . For 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine, a plausible route involves:
- Step 1: Functionalization of the pyridine ring at the 4-position with trifluoromethyl using a Cu-catalyzed trifluoromethylation.
- Step 2: Methoxy and propylthio groups can be introduced via SNAr (nucleophilic aromatic substitution) at positions 2 and 3, respectively, using NaOMe and propylthiol under inert conditions.
- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc) .
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against standards .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.9 ppm) and trifluoromethyl splitting patterns in ¹⁹F NMR (~δ -60 to -70 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula C₁₀H₁₁F₃NOS (calc. 274.06 g/mol) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the introduction of multiple substituents on the pyridine ring?
Competing reactions (e.g., over-substitution or ring degradation) can arise due to the electron-deficient nature of trifluoromethylpyridines. Mitigation strategies include:
- Order of Substitution : Introduce the trifluoromethyl group first, as it deactivates the ring, reducing unwanted side reactions during subsequent methoxy/propylthio additions.
- Temperature Control : Perform methoxy substitution at lower temperatures (0–5°C) to minimize byproducts .
- Catalytic Systems : Use Pd/Cu bimetallic catalysts to enhance regioselectivity in cross-coupling steps .
Q. How do steric and electronic effects of the propylthio group influence the compound’s reactivity in further functionalization?
The propylthio group at position 3 introduces steric hindrance and electron-donating effects:
- Steric Effects : Limits access to the adjacent C-4 position, making further substitution at C-2 or C-5 more feasible.
- Electronic Effects : The sulfur atom’s lone pairs increase electron density at C-3, potentially directing electrophilic attacks to C-2 or C-4. Computational studies (DFT) are recommended to map charge distribution .
Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?
- Challenge 1 : Overlapping NMR signals due to similar chemical environments.
- Solution : Use 2D NMR (HSQC, HMBC) to resolve assignments. For example, HMBC correlations between the methoxy protons and C-2 can confirm substitution patterns .
- Challenge 2 : Thermal instability during GC-MS analysis.
- Solution : Use low-temperature derivatization (e.g., silylation) or alternative methods like LC-MS .
Methodological Notes
- Synthetic Optimization : For higher yields (>70%), replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to reduce reaction times .
- Contradictions in Data : Some sources report lower thermal stability for trifluoromethylpyridines compared to non-fluorinated analogs. Always confirm decomposition thresholds via TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
